4-((E)-{[(2-naphthylamino)acetyl]hydrazono}methyl)benzoic acid
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Overview
Description
4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound that features a benzoic acid moiety linked to a naphthalene derivative through an imino and acetamido bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID typically involves multi-step organic reactions. One common approach is:
Formation of the Naphthalene Derivative: The synthesis begins with the preparation of the naphthalene derivative. This can be achieved through nitration, reduction, and subsequent amination of naphthalene.
Acetamido Formation: The naphthalene derivative is then reacted with acetic anhydride to form the acetamido group.
Imino Linkage: The acetamido derivative is further reacted with an appropriate aldehyde to form the imino linkage.
Benzoic Acid Coupling: Finally, the imino compound is coupled with benzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the imino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways.
Pathways Involved: It can affect pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-methylbenzoic acid and 4-nitrobenzoic acid share structural similarities but differ in their functional groups and reactivity.
Naphthalene Derivatives: Compounds such as naphthalene-2-carboxylic acid and 2-naphthylamine have similar naphthalene cores but differ in their substituents and applications.
Uniqueness
4-[(E)-({2-[(NAPHTHALEN-2-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is unique due to its combination of a benzoic acid moiety with a naphthalene derivative, linked through an imino and acetamido bridge. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H17N3O3/c24-19(23-22-12-14-5-7-16(8-6-14)20(25)26)13-21-18-10-9-15-3-1-2-4-17(15)11-18/h1-12,21H,13H2,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
ZWXVOKHGRSAQRF-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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